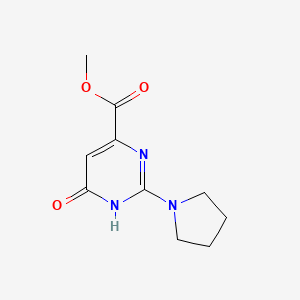
Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the development of drugs targeting neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with proteins involved in neuroinflammation and neuroprotection, such as NF-kB and ATF4.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their structural framework.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine moiety but have different biological activities.
Uniqueness: Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of pyrimidines have shown significant AChE inhibitory activity, suggesting that this compound may also possess similar properties. Specific studies have reported IC50 values for related compounds, indicating their effectiveness in inhibiting these enzymes, which are critical in the treatment of Alzheimer's disease .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-Hydroxy-6-phenyl-pyrimidine-4-carboxyallyamide | 90 | AChE |
| This compound | TBD | TBD |
2. Antibacterial Activity
Pyrimidine derivatives have been investigated for their antibacterial properties. Similar compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
3. Antifungal Activity
In addition to antibacterial effects, related pyrimidine compounds have shown antifungal properties against strains such as Candida albicans and Fusarium oxysporum. The reported MIC values for antifungal activity suggest that these compounds could serve as potential antifungal agents .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:
- Synthesis and Evaluation of Pyrimidines : A study synthesized various substituted pyrimidines and evaluated their AChE inhibitory activities. The findings suggested that structural modifications significantly influenced biological activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of pyrrolidine derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting complete bacterial death within hours .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
methyl 6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N3O3/c1-16-9(15)7-6-8(14)12-10(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,11,12,14) |
InChI Key |
URKFSCBSUJCTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=N1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















